1-(1,4-DIOXA-SPIRO[4.5]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE
Overview
Description
1-(1,4-Dioxaspiro[45]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-DIOXA-SPIRO[45]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include cyclohexanone, ethylene glycol, and various halogenating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or the pyrazolo[3,4-d]pyrimidin-4-amine moiety.
Substitution: Halogen substitution reactions can be used to replace the iodine atom with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 1-(1,4-DIOXA-SPIRO[4.5]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, while the iodine and pyrazolo[3,4-d]pyrimidin-4-amine moieties can participate in various chemical interactions. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,4-Dioxaspiro[4.5]dec-8-yl)piperazine hydrochloride
- 1,4-Dioxaspiro[4.5]dec-8-ylmethanol
- 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxylic acid
Uniqueness
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its combination of a spirocyclic ring with an iodine-substituted pyrazolo[3,4-d]pyrimidin-4-amine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C13H16IN5O2 |
---|---|
Molecular Weight |
401.20 g/mol |
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)-3-iodopyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H16IN5O2/c14-10-9-11(15)16-7-17-12(9)19(18-10)8-1-3-13(4-2-8)20-5-6-21-13/h7-8H,1-6H2,(H2,15,16,17) |
InChI Key |
GNSWZAOTVNDBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N3C4=NC=NC(=C4C(=N3)I)N)OCCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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